molecular formula C18H13Cl2N3O3 B11274053 N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11274053
M. Wt: 390.2 g/mol
InChI Key: QLWNNVGPQGISGK-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxy group, and a dihydropyridazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation and nitration reactions often employ reagents like chlorine (Cl2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H13Cl2N3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C18H13Cl2N3O3/c1-26-15-10-16(24)23(12-5-3-2-4-6-12)22-17(15)18(25)21-14-9-11(19)7-8-13(14)20/h2-10H,1H3,(H,21,25)

InChI Key

QLWNNVGPQGISGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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